![molecular formula C18H18BrN3O2 B182964 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline CAS No. 171745-13-4](/img/structure/B182964.png)
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
Overview
Description
- The molecular formula of Compound 56 is C~17~H~16~BrN~3~O~2~ with a molecular weight of 388.30 g/mol .
- Its chemical structure is represented as follows:
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
Compound 56: (CAS Number: 171745-13-4) is a potent and specific inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . It is cell-permeable, reversible, and ATP-competitive.
Mechanism of Action
Target of Action
The primary target of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
It has been shown to stimulate the production of Epidermal Growth Factor (EGF) , which is a protein that triggers cell growth and differentiation.
Result of Action
This compound has been shown to promote the growth of cells in culture . It stimulates the production of EGF, leading to increased cell growth and differentiation. This compound has also been shown to be effective against radiation-resistant cancer cells .
Biochemical Analysis
Biochemical Properties
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to interact with various enzymes and proteins, particularly those involved in cell growth and proliferation . It stimulates the production of epidermal growth factor (EGF), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Cellular Effects
This compound influences cell function by promoting the growth of cells in culture . It has been shown to be effective against radiation-resistant cancer cells and may also have a role in lung cell repair .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes: The synthetic routes for Compound 56 are not explicitly mentioned in the available literature. it is chemically synthesized.
Reaction Conditions: Specific reaction conditions are not provided, but it is known to be an ATP-competitive inhibitor of EGFR.
Chemical Reactions Analysis
Reactions: Compound 56 is involved in various chemical reactions, including phosphorylation and binding to EGFR.
Common Reagents and Conditions: The specific reagents and conditions for its synthesis are not disclosed.
Major Products: The major product of Compound 56 is the inhibition of EGFR tyrosine kinase activity.
Scientific Research Applications
Chemistry: Compound 56 is valuable for studying EGFR-related signaling pathways and drug development.
Biology: It aids in understanding cellular processes involving EGFR.
Medicine: Research on Compound 56 may contribute to cancer therapy due to its EGFR inhibition.
Comparison with Similar Compounds
Uniqueness: Compound 56’s exceptional potency (IC~50~ = 6 pM) as an EGFR inhibitor sets it apart.
Similar Compounds: Other EGFR inhibitors include Erlotinib, Gefitinib, and Osimertinib.
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171745-13-4 | |
| Record name | compound 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []
A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.
ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.
A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []
A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []
A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []
A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []
A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


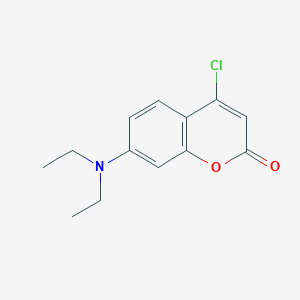
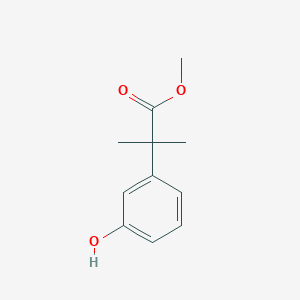
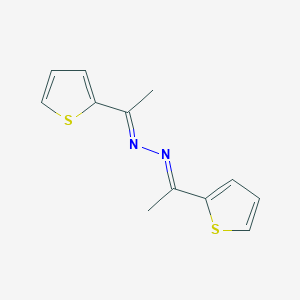
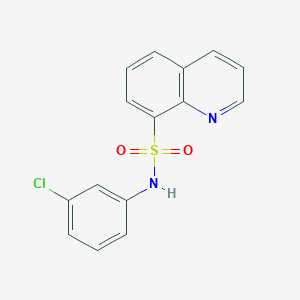
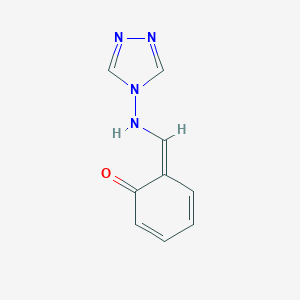
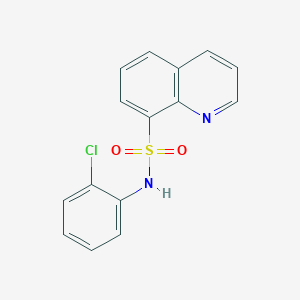
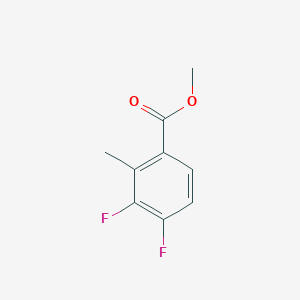
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
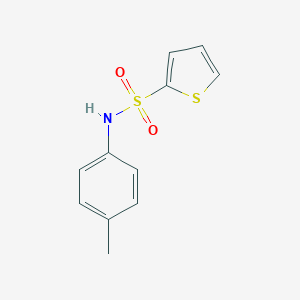
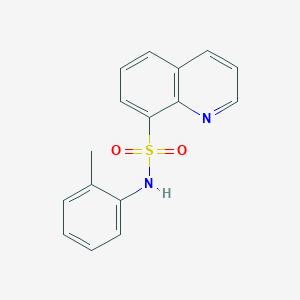
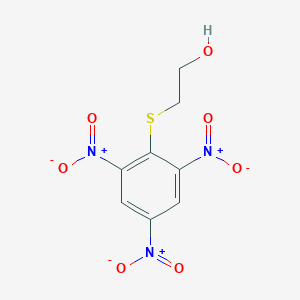
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

